(R)-2-Methoxy-3-phenylpropanoic acid
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Overview
Description
®-2-Methoxy-3-phenylpropanoic acid is an organic compound with a chiral center, making it optically active It is a derivative of phenylpropanoic acid, where the methoxy group is attached to the second carbon atom in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of Grignard reagents to introduce the phenyl group followed by methoxylation.
Industrial Production Methods
Industrial production of ®-2-Methoxy-3-phenylpropanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-3-phenylpropanoic acid.
Reduction: Formation of 2-methoxy-3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Methoxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. The methoxy group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methoxy-3-phenylpropanoic acid: The enantiomer of ®-2-Methoxy-3-phenylpropanoic acid with different optical activity.
2-Methoxy-3-phenylpropanoic acid: The racemic mixture containing both ® and (S) enantiomers.
3-Phenylpropanoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
Uniqueness
®-2-Methoxy-3-phenylpropanoic acid is unique due to its chiral nature and the presence of the methoxy group, which enhances its reactivity and potential applications. Its enantiomeric purity is crucial for specific applications, particularly in pharmaceuticals, where the ® and (S) forms may have different biological activities.
Properties
Molecular Formula |
C10H12O3 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-methoxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H12O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
VOAUBXLCHZVCPI-SECBINFHSA-N |
Isomeric SMILES |
CO[C@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
COC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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